molecular formula C22H22O3 B1360689 8-Oxo-8-(9-phenanthryl)octanoic acid CAS No. 898766-09-1

8-Oxo-8-(9-phenanthryl)octanoic acid

Cat. No.: B1360689
CAS No.: 898766-09-1
M. Wt: 334.4 g/mol
InChI Key: BTSJHSKAAUBSBW-UHFFFAOYSA-N
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Description

8-Oxo-8-(9-phenanthryl)octanoic acid is an organic compound characterized by the presence of a phenanthrene moiety attached to an octanoic acid chain with an oxo group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-8-(9-phenanthryl)octanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with phenanthrene and octanoic acid derivatives.

    Formation of Intermediate: Phenanthrene is functionalized to introduce a reactive group, such as a bromine atom, at the desired position.

    Coupling Reaction: The functionalized phenanthrene undergoes a coupling reaction with an octanoic acid derivative, often facilitated by a catalyst such as palladium.

    Oxidation: The coupled product is then oxidized to introduce the oxo group at the eighth position of the octanoic acid chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the coupling and oxidation reactions.

    Catalyst Optimization: Employing efficient catalysts to enhance yield and reduce reaction time.

    Purification: Implementing techniques such as recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The phenanthrene moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products:

    Oxidized Derivatives: Carboxylic acids, ketones.

    Reduced Derivatives: Alcohols, alkanes.

    Substituted Phenanthrenes: Various substituted aromatic compounds.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction efficiency.

Biology:

    Biomolecular Probes: Utilized in the design of probes for studying biological systems.

    Drug Development: Investigated for potential therapeutic applications due to its unique structural properties.

Medicine:

    Pharmacological Studies: Explored for its potential effects on biological pathways and disease mechanisms.

    Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection.

Industry:

    Material Science: Incorporated into the design of novel materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 8-Oxo-8-(9-phenanthryl)octanoic acid exerts its effects involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating signaling pathways, such as oxidative stress response or metabolic pathways.

Comparison with Similar Compounds

    8-Oxo-8-(9-anthryl)octanoic acid: Similar structure but with an anthracene moiety instead of phenanthrene.

    8-Oxo-8-(9-naphthyl)octanoic acid: Contains a naphthalene moiety, differing in aromatic ring structure.

Uniqueness:

    Structural Features: The presence of the phenanthrene moiety provides unique electronic and steric properties.

    Reactivity: Exhibits distinct reactivity patterns compared to its analogs, influencing its applications and effectiveness in various fields.

This detailed overview highlights the significance of 8-Oxo-8-(9-phenanthryl)octanoic acid in scientific research and its potential applications across multiple disciplines

Properties

IUPAC Name

8-oxo-8-phenanthren-9-yloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c23-21(13-3-1-2-4-14-22(24)25)20-15-16-9-5-6-10-17(16)18-11-7-8-12-19(18)20/h5-12,15H,1-4,13-14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSJHSKAAUBSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645324
Record name 8-Oxo-8-(phenanthren-9-yl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-09-1
Record name 8-Oxo-8-(phenanthren-9-yl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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